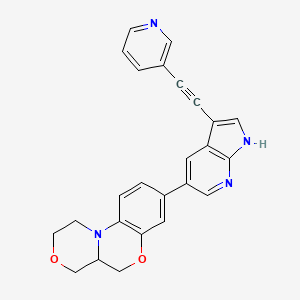
SARS-CoV-2-IN-81
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-81 is a novel compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has garnered significant attention due to its promising antiviral properties, particularly its ability to inhibit the replication of the virus by targeting specific viral proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-81 involves a multi-step process that includes the preparation of key intermediates followed by their coupling under specific reaction conditions. The synthetic route typically begins with the preparation of a core scaffold, which is then functionalized through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the purification of the compound using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance yield and reduce production costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of automated systems for purification and quality control ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dimethyl sulfoxide, acetonitrile, methanol
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
科学的研究の応用
SARS-CoV-2-IN-81 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials for personal protective equipment.
作用機序
The mechanism of action of SARS-CoV-2-IN-81 involves its interaction with specific viral proteins, leading to the inhibition of viral replication. The compound targets the main protease (Mpro) of SARS-CoV-2, which is essential for the processing of viral polyproteins. By inhibiting this protease, this compound prevents the maturation of viral proteins, thereby blocking the replication cycle of the virus.
類似化合物との比較
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to target viral proteases.
Uniqueness
SARS-CoV-2-IN-81 is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which distinguishes it from other antiviral compounds that target different viral proteins or enzymes. This specificity may result in fewer off-target effects and a more favorable safety profile.
特性
分子式 |
C25H20N4O2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
8-[3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28) |
InChIキー |
NOWSGADXGCSQOM-UHFFFAOYSA-N |
正規SMILES |
C1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


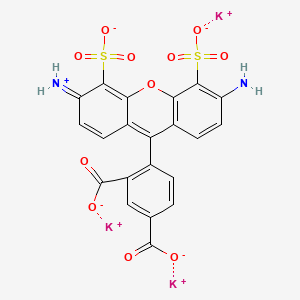

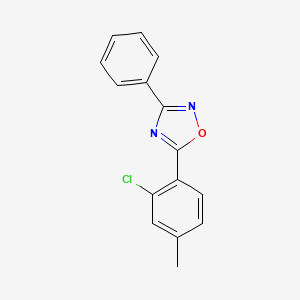
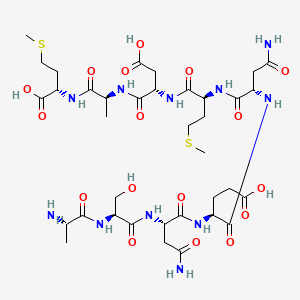
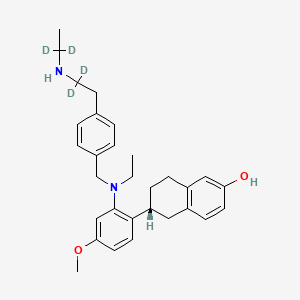
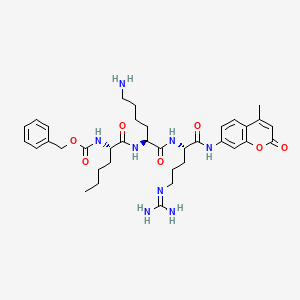

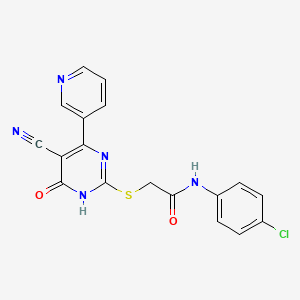
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)

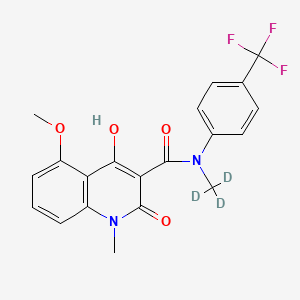
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
